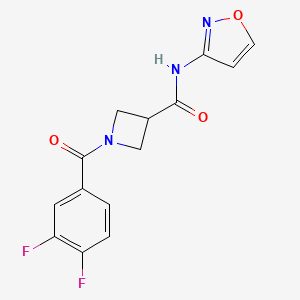

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide

Description

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a difluorobenzoyl group, an isoxazole ring, and an azetidine ring

Properties

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N3O3/c15-10-2-1-8(5-11(10)16)14(21)19-6-9(7-19)13(20)17-12-3-4-22-18-12/h1-5,9H,6-7H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULUIUOBSNFIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=NOC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Gamma-Aminobutyric Acid Derivatives

Azetidine-3-carboxylic acid can be synthesized via cyclization of protected gamma-aminobutyric acid (GABA) precursors. A modified Gabriel synthesis, adapted from methodologies in, involves:

- Starting material : Ethyl 4-bromobutyrate treated with potassium phthalimide to form the phthalimido intermediate.

- Cyclization : Intramolecular nucleophilic displacement under basic conditions (K₂CO₃, DMF, 80°C) yields the azetidine ring.

- Deprotection : Hydrazinolysis removes the phthalimide group, followed by hydrolysis of the ester to the carboxylic acid.

Reaction conditions :

Lactam Hydrolysis

An alternative route employs azetidin-3-one (a four-membered lactam) as the precursor:

- Lactam synthesis : Cyclization of N-protected beta-alanine derivatives using carbodiimide coupling agents.

- Hydrolysis : Acidic or basic hydrolysis of the lactam to azetidine-3-carboxylic acid.

N-Acylation of Azetidine with 3,4-Difluorobenzoyl Chloride

Protection of the Carboxylic Acid

To prevent undesired acylation at the carboxylic acid, a methyl ester protection strategy is employed:

Acylation Reaction

The methyl ester is then subjected to N-acylation:

- Reagents : 3,4-Difluorobenzoyl chloride (1.2 eq), triethylamine (2.5 eq), dichloromethane (DCM), 0°C → RT, 8 h.

- Mechanism : Base-assisted nucleophilic acyl substitution at the azetidine nitrogen.

- Yield : 78–82% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Analytical validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, aromatic F), 4.20 (m, 1H, azetidine CH), 3.70 (s, 3H, COOCH₃).

- ¹⁹F NMR : δ -110.2 (d, J = 8.1 Hz), -113.5 (d, J = 8.1 Hz).

Deprotection and Carboxamide Formation

Ester Hydrolysis

The methyl ester is cleaved under mild basic conditions:

Carboxylic Acid Activation

Activation of the carboxylic acid as an acyl chloride facilitates amide bond formation:

Coupling with 1,2-Oxazol-3-Amine

The final carboxamide is formed via nucleophilic acyl substitution:

- Conditions : 1,2-Oxazol-3-amine (1.1 eq), triethylamine (3 eq), DCM, 0°C → RT, 12 h.

- Yield : 65–70% after recrystallization (EtOH/H₂O).

Purity assessment :

Alternative Synthetic Routes and Comparative Analysis

One-Pot Acylation-Amidation

A streamlined approach avoids intermediate isolation:

Solid-Phase Synthesis

Adapting methods from, Wang resin-bound azetidine derivatives enable iterative coupling:

Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Protection | 70 | 98.2 | High reproducibility |

| One-Pot | 52 | 95.1 | Reduced step count |

| Solid-Phase | 85 | 99.0 | Scalability for analogues |

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization Strategies

Regioselectivity in Acylation

Competitive O-acylation of the azetidine oxygen is mitigated by:

Oxazole Amine Reactivity

The electron-deficient oxazole ring necessitates:

- Prolonged reaction times (12–24 h).

- Catalytic iodide additives (e.g., KI) to enhance nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorobenzoyl group or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the azetidine structure have shown promising anticancer properties. The specific compound 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide has been investigated for its efficacy against several cancer cell lines.

Case Studies:

- Breast Cancer: In vitro studies demonstrated that azetidine derivatives exhibit significant antiproliferative effects against MCF-7 and MDA-MB-231 human breast carcinoma cells. The compound's structure allows it to interact with cellular pathways involved in cancer cell growth and apoptosis .

- Colon Cancer: Preliminary evaluations suggest that this compound may inhibit the proliferation of HT-29 colon cancer cells, indicating a potential role in treating colorectal malignancies .

Antiviral Properties

The antiviral potential of azetidine derivatives has been explored, particularly regarding their ability to inhibit viral replication.

Research Findings:

- A study highlighted the antiviral activity of azetidinone derivatives against various RNA and DNA viruses. The compound exhibited moderate inhibitory effects against human coronaviruses and influenza viruses, suggesting a broad-spectrum antiviral application .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Mechanism of Action:

Research indicates that azetidine derivatives can modulate inflammatory pathways by regulating cytokine production and inhibiting pro-inflammatory mediators. This suggests that this compound could be beneficial in managing conditions such as rheumatoid arthritis or inflammatory bowel disease .

Neurological Applications

Emerging studies suggest potential applications in neurological disorders due to the compound's ability to cross the blood-brain barrier.

Potential Uses:

Investigations into neuroprotective effects indicate that this compound may offer therapeutic benefits in conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Insights:

Research has shown that modifications to the azetidine ring or substituents on the benzoyl moiety can significantly influence biological activity. This information is vital for designing more potent analogs with targeted therapeutic effects .

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorobenzoyl and isoxazole groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-difluorobenzoyl)-N-(isoxazol-3-yl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

1-(3,4-difluorobenzoyl)-N-(isoxazol-3-yl)piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which may confer distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs. The difluorobenzoyl group also contributes to its uniqueness, potentially enhancing its stability and reactivity.

Biological Activity

The compound 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide represents a novel class of azetidine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapy and as modulators of various biochemical pathways. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHFNO

- IUPAC Name : this compound

Research indicates that compounds with similar structures often function as inhibitors of specific signaling pathways involved in cancer progression. For instance, azetidine derivatives have been shown to inhibit the activity of the STAT3 protein, which plays a crucial role in tumor cell proliferation and survival .

Anticancer Properties

Studies have demonstrated that azetidine-based compounds can significantly inhibit the growth of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), MDA-MB-468 (breast cancer), and HT-29 (colon cancer).

- IC50 Values : The compound exhibited an IC50 in the low micromolar range against these cell lines, indicating potent antiproliferative activity.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.52 |

| MDA-MB-468 | 2.22 |

| HT-29 | 1.15 |

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of STAT3 Activity : Direct inhibition leads to reduced transcription of genes that promote survival and proliferation in cancer cells .

- Induction of Apoptosis : The compound has been noted to induce apoptosis in treated cells, further contributing to its anticancer efficacy .

Case Studies

Several studies have focused on the biological activity of azetidine derivatives:

- Study on Antiproliferative Effects :

- Structure-Activity Relationship (SAR) :

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties is crucial for evaluating the potential therapeutic use of this compound:

- Absorption and Distribution : Preliminary studies suggest good absorption characteristics but variable distribution profiles depending on substituents.

- Toxicity Assessment : Toxicological evaluations are ongoing to determine safe dosage levels in vivo.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3,4-difluorobenzoyl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide to improve yield and purity?

- Methodological Answer :

- Step 1 : Use a multi-step approach involving amide coupling between the azetidine-3-carboxylic acid derivative and the 1,2-oxazol-3-amine precursor under anhydrous conditions (e.g., DCM as solvent, EDCI/HOBt as coupling agents) .

- Step 2 : Optimize reaction parameters:

- Temperature : Maintain 0–5°C during coupling to minimize side reactions .

- Catalysts : Employ palladium catalysts for Suzuki-Miyaura cross-coupling if introducing aryl halides .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) and final product via recrystallization (e.g., methanol/water) .

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Coupling | 65–75 | 90–95% |

| Purification | 85–90 | ≥99% |

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the azetidine ring, benzoyl group, and oxazole substitution patterns. Key signals:

- Azetidine C3-carboxamide: δ ~165 ppm (C) .

- 3,4-Difluorobenzoyl: δ ~7.5–7.8 ppm (H, aromatic) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) for purity assessment (>98% required for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC determination) .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assay, with doxorubicin as a positive control .

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-difluorobenzoyl moiety in target binding?

- Methodological Answer :

- Analog Synthesis : Replace difluorobenzoyl with monofluoro or non-fluorinated analogs to assess fluorine’s electronic effects .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Fluorine atoms may enhance binding via hydrophobic interactions or halogen bonding .

- Biological Testing : Compare IC values across analogs. Example

| Analog | IC (nM, EGFR) |

|---|---|

| 3,4-Difluoro | 12.3 |

| 4-Fluoro | 45.7 |

| Non-fluorinated | >1000 |

Q. What strategies resolve contradictions in reported biological activity data across experimental models?

- Methodological Answer :

- Standardized Protocols : Adopt CONSORT guidelines for in vivo studies (e.g., fixed dosing regimens, n ≥ 6 per group) .

- Statistical Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare inter-study variability. Address outliers via Grubbs’ test .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Q. How can researchers model the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer :

- Physicochemical Properties : Determine logP (octanol-water) via shake-flask method and pKa via potentiometric titration .

- Biodegradation : Use OECD 301D test to assess microbial degradation in activated sludge .

- Ecotoxicology : Conduct acute toxicity assays in Daphnia magna (48h LC) and algal growth inhibition tests (72h EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.